molecular formula C13H23NO5 B11756269 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B11756269
M. Wt: 273.33 g/mol
InChI Key: ONDKIQFKYPHHOG-NXEZZACHSA-N
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Description

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-tert-butyl 2-ethyl (2R,3R)-3-hydroxycyclohexane-1,2-dicarboxylate: Similar structure but with a cyclohexane ring.

Uniqueness

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific combination of substituents and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1

InChI Key

ONDKIQFKYPHHOG-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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